molecular formula C17H17N3O6 B11494283 N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide

Cat. No.: B11494283
M. Wt: 359.3 g/mol
InChI Key: IJAWTAUBIIPZDQ-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Acylation: The addition of the morpholine-4-carbonyl group.

    Furan Ring Formation: The construction of the furan ring through cyclization reactions.

    Amidation: The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The furan ring and phenyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the furan or phenyl rings.

Scientific Research Applications

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antibacterial activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group and morpholine moiety play crucial roles in its biological activity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide: shares similarities with other furan derivatives, such as:

Uniqueness

The unique combination of the furan ring, nitrophenyl group, and morpholine moiety in this compound distinguishes it from other similar compounds

Properties

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

IUPAC Name

N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide

InChI

InChI=1S/C17H17N3O6/c1-11-13(18-16(21)15-3-2-6-26-15)9-12(10-14(11)20(23)24)17(22)19-4-7-25-8-5-19/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,18,21)

InChI Key

IJAWTAUBIIPZDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCOCC2)NC(=O)C3=CC=CO3

Origin of Product

United States

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